molecular formula C15H14F2N4OS B12638094 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B12638094
M. Wt: 336.4 g/mol
InChI Key: MLRXFERQCTZPDZ-UHFFFAOYSA-N
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Description

5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a difluorophenyl group and a sulfanylmethyl group attached. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the triazole intermediate with a suitable aldehyde or ketone in the presence of a base.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced through a thiolation reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one have been investigated for their ability to inhibit tumor cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Similar derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic roles in treating inflammatory diseases. The underlying mechanisms often involve the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

Triazolopyrimidine derivatives have exhibited antimicrobial activity against a range of pathogens. The compound may interact with bacterial enzymes or disrupt cellular processes, providing a basis for its use in developing new antibiotics .

Neurological Applications

There is emerging evidence suggesting that triazolopyrimidines can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety. Compounds with similar structures have shown promise in preclinical models for their antidepressant-like effects .

Table: Synthesis Conditions Comparison

MethodYield (%)Reaction TimeNotes
Conventional Heating6024 hoursLonger reaction time
Microwave-Assisted Synthesis833 hoursHigher yield and efficiency
Solvent-Free Conditions7012 hoursEco-friendly approach

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related triazolopyrimidine derivative inhibited the growth of breast cancer cells by inducing apoptosis via caspase activation . The study employed various assays to assess cell viability and apoptosis markers.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory effects of a similar compound on murine models of arthritis. The results indicated a significant reduction in swelling and inflammatory markers following treatment with the compound .

Mechanism of Action

The mechanism of action of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-5-[(2,3-dichlorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Similar structure with dichlorophenyl group instead of difluorophenyl group.

    5-[(2,3-dichlorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Similar structure with methyl group instead of propan-2-yl group.

Uniqueness

The uniqueness of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the difluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its metabolic stability.

Biological Activity

The compound 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse literature sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and the introduction of substituents such as the difluorophenyl and sulfanylmethyl groups. The synthetic routes often utilize methodologies such as cyclization reactions and nucleophilic substitutions to achieve the desired structure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, compounds structurally related to our compound have shown significant antiproliferative effects against various cancer cell lines. Specifically, derivative compounds have demonstrated IC50 values in the low micromolar range against lung cancer cells (A549 and H1650), suggesting promising anticancer properties .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
5rH16501.91Apoptosis induction
5rA5493.28Cell cycle arrest at G2/M
5mHeLa0.37Apoptosis induction

Data derived from various studies on related triazole derivatives .

Anti-inflammatory Activity

In addition to its anticancer properties, compounds in this class have also been evaluated for anti-inflammatory activity. For example, some derivatives have been shown to inhibit inflammatory responses in animal models effectively. The mechanism often involves modulation of cytokine production and inhibition of pro-inflammatory pathways .

Case Study: Anti-inflammatory Effects
A study evaluated a series of triazolo derivatives for their ability to reduce edema in a carrageenan-induced paw edema model. Results indicated significant reductions in inflammation compared to control groups, supporting their potential as anti-inflammatory agents .

Mechanistic Insights

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : Evidence suggests that these compounds can trigger intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can halt cell cycle progression at specific phases (G2/M), which is critical for inhibiting cancer cell proliferation.
  • Cytokine Modulation : The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .

Properties

Molecular Formula

C15H14F2N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H14F2N4OS/c1-8(2)14-19-15-18-9(6-12(22)21(15)20-14)7-23-11-5-3-4-10(16)13(11)17/h3-6,8H,7H2,1-2H3,(H,18,19,20)

InChI Key

MLRXFERQCTZPDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=NC(=CC(=O)N2N1)CSC3=CC=CC(=C3F)F

Origin of Product

United States

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